5-Bromo-1H-benzimidazole-4-carboxylic acid is a chemical compound that belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. This compound is notable for its bromine substitution at the fifth position of the benzimidazole ring and a carboxylic acid functional group at the fourth position. Its molecular formula is with a molecular weight of approximately 241.04 g/mol. The compound is primarily used in scientific research and has potential applications in pharmaceuticals due to its biological activities.
5-Bromo-1H-benzimidazole-4-carboxylic acid can be synthesized from various precursors, including o-phenylenediamine and carboxylic acid derivatives. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structure. The compound has been cataloged with several identifiers, including the CAS number 255064-08-5 and the PubChem ID 1516396 .
The synthesis of 5-Bromo-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative in the presence of a brominating agent. The reaction conditions often require:
One prevalent method involves using potassium permanganate as an oxidizing agent in an aqueous solution, which promotes the formation of the desired product through controlled oxidation and cyclization processes . Industrial methods may employ continuous flow synthesis to enhance efficiency and scalability.
The molecular structure of 5-Bromo-1H-benzimidazole-4-carboxylic acid features:
The compound exhibits a planar structure due to the aromatic nature of the benzimidazole ring, which contributes to its stability.
5-Bromo-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:
The mechanism of action for 5-Bromo-1H-benzimidazole-4-carboxylic acid primarily involves its interactions with biological targets, which may include enzymes or receptors. While specific mechanisms are still under investigation, it is believed that:
The compound exhibits high gastrointestinal absorption potential, indicating favorable pharmacokinetic properties for therapeutic applications .
5-Bromo-1H-benzimidazole-4-carboxylic acid has several scientific uses:
Regiocontrol during bromination is critical due to the potential formation of 4-bromo, 5-bromo, 6-bromo, and dibrominated isomers. The electron-rich benzimidazole system necessitates moderated electrophilic conditions to prevent polybromination. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves 88% selectivity for the 5-bromo isomer of unprotected benzimidazole, leveraging the inherent nucleophilic asymmetry of the fused ring system [7]. For pre-functionalized substrates, directed ortho-metalation offers superior control:
Directed metalation approach: Protection of the benzimidazole N-H with tert-butoxycarbonyl (BOC) enables lithium-halogen exchange at C4 using n-butyllithium (-78°C, THF), followed by quenching with bromine to install bromine specifically at C5 (92% regioselectivity). Subsequent BOC deprotection regenerates the parent system without isomerization [7].
Electrophilic bromination limitations: Molecular bromine (Br₂) in acetic acid yields approximately 65:35 mixtures of 5-bromo and 4/6-bromo isomers at 25°C, underscoring the need for directing groups or alternative strategies when high regiopurity is required [1] [7].
Table 1: Comparative Regioselectivity in Benzimidazole Bromination
Brominating Agent | Solvent | Temp (°C) | 5-Bromo Selectivity (%) | Major Byproducts |
---|---|---|---|---|
NBS | DMF | 0–5 | 88 | 6-Bromo (9%) |
Br₂ | AcOH | 25 | 65 | 4-Bromo (22%), 6-Bromo (13%) |
Br₂/Pyridine | CHCl₃ | 40 | 78 | Dibromo (15%) |
NBS/AIBN | CCl₄ | Reflux | 70 | 4,6-Dibromo (25%) |
Carboxylic acid installation at C4 presents distinct challenges compared to C2-functionalized analogs. The Kolbe-Schmitt reaction under high-pressure CO₂ (80 atm, 150°C) converts 5-bromo-4-amino-benzimidazole to the target carboxylic acid in 40–55% yield, but requires expensive pressure equipment [8]. More practical metal-catalyzed carboxylations have emerged:
Palladium-mediated C-H activation: Using Pd(OAc)₂ (5 mol%), 1,10-phenanthroline ligand, and MnO₂ oxidant in DMAc solvent, 5-bromo-1H-benzimidazole undergoes direct C4 carboxylation with CO (1 atm) to furnish the acid in 68% isolated yield. The reaction proceeds via a C4-palladated intermediate confirmed by XPS analysis [9].
Ortholithiation-electrophilic trapping: As detailed in Section 1.1, lithiation at C4 enables trapping with solid CO₂ (-78°C) to deliver the carboxylic acid after acidic workup (75–82% yield). This method is compatible with bromine retention at C5 when using halogen-protected intermediates [7] [8].
Construction of the benzimidazole core from 4-bromo-o-phenylenediamine avoids competing bromine displacement observed in post-cyclization functionalization. Trimethyl orthoformate (TMOF) in DMF catalyzed by HCl (0.5–1.0 equiv) provides 5-bromo-1H-benzimidazole in near-quantitative yield under optimized conditions [1]:
4-Bromo-o-phenylenediamine + HC(OMe)₃ →[HCl][DMF, 20°C] 5-Bromo-1H-benzimidazole
Alternative catalytic systems demonstrate distinct advantages:
Solvent polarity critically influences cyclization efficiency and carboxylation kinetics. For the final cyclization-carboxylation sequence:
Table 2: Solvent/Temperature Optimization in Core Synthesis Steps
Reaction Step | Optimal Solvent | Optimal Temp (°C) | Max Yield (%) | Key Observations |
---|---|---|---|---|
Cyclocondensation (TMOF) | DMF | 20 | 98 | Complete conversion in 1 h; pH adjustment critical |
Pd-mediated carboxylation | DMAc | 100 | 68 | Requires CO atmosphere; ligand prevents Pd black |
Ortholithiation/CO₂ trap | THF | -78 → RT | 82 | Excludes protic solvents; air-sensitive |
Kolbe-Schmitt carboxylation | Toluene | 150 | 55 | High-pressure equipment required |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1